molecular formula C16H24N2O B7988198 (E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one

(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one

Cat. No.: B7988198
M. Wt: 260.37 g/mol
InChI Key: YBIAHEWOHLDHDX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one is a synthetic organic compound characterized by its unique structure, which includes a phenyl group, a pentenone backbone, and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of a phenyl-substituted aldehyde with a suitable amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the enone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-5-[2-(dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-17(2)13-14-18(3)12-11-16(19)10-9-15-7-5-4-6-8-15/h4-10H,11-14H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAHEWOHLDHDX-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C)CCC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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